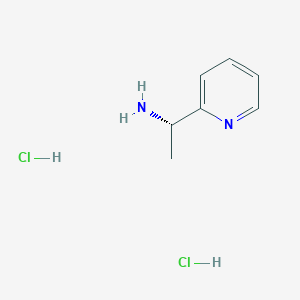

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride

Descripción general

Descripción

Molecular Structure Analysis

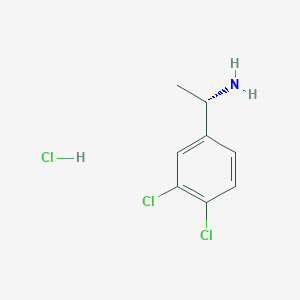

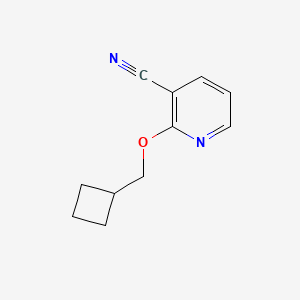

The molecular formula of this compound is C7H12Cl2N2 . The InChI code is 1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0…/s1 .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the search results.Physical And Chemical Properties Analysis

This compound is sparingly soluble in water and soluble in ethanol, methanol, and acetic acid. It has a melting point of 277-280°C. The compound is stable, and no decomposition was observed when stored at room temperature.Aplicaciones Científicas De Investigación

DNA Binding and Nuclease Activity Studies

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride has been studied in the context of its DNA binding and nuclease activity. Research indicates its potential in DNA binding with calf thymus (CT) DNA, revealing minor structural changes and suggesting groove or surface binding. It also shows activity in kinetic DNA cleavage assays, particularly in the presence of reducing agents due to hydroxyl radical generation. This research implies possible applications in understanding and influencing DNA interactions (Kumar et al., 2012).

Corrosion Inhibition Properties

The compound has been involved in the synthesis of cadmium(II) Schiff base complexes, which were evaluated for their corrosion inhibition properties on mild steel. This study opens up potential applications in corrosion engineering, where it can contribute to the development of effective corrosion inhibitors (Das et al., 2017).

Transfer Hydrogenation of Ketones

It has been used in the synthesis of chiral (pyridyl)imine nickel(ii) complexes, which were then employed in the transfer hydrogenation of ketones. This research is significant for its potential applications in asymmetric synthesis and catalysis, particularly in pharmaceutical and fine chemical manufacturing (Kumah et al., 2019).

Palladium(II) Complexes and Catalysis

Studies have also been conducted on palladium(II) complexes of (imino)pyridine ligands, including (S)-1-(pyridin-2-yl)ethanamine dihydrochloride. These complexes were investigated as catalysts in processes like ethylene dimerization, suggesting potential applications in polymerization and material science (Nyamato et al., 2015).

Anticancer Properties

The compound has been implicated in the synthesis of copper(II) complexes with potential anticancer properties. Studies on these complexes showed their ability to inhibit the growth of cancer cells, suggesting its role in developing novel anticancer agents (Mustafa et al., 2015).

Safety and Hazards

The compound is classified under the GHS07 category. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

(1S)-1-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBVPGDYRRBINU-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677615 | |

| Record name | (1S)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride | |

CAS RN |

40154-78-7 | |

| Record name | (1S)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)

![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)

![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)